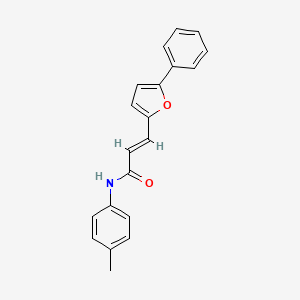

![molecular formula C7H7NO2S B3016867 6-Aminobenzo[d][1,3]dioxole-5-thiol CAS No. 139331-79-6](/img/structure/B3016867.png)

6-Aminobenzo[d][1,3]dioxole-5-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of heterocyclic compounds is a topic of interest in the search for new drugs. For instance, the synthesis of 3-pyridylmethyl-substituted 2-amino-6-hydroxybenzothiazoles is described as part of a search for novel anti-inflammatory drug candidates . Another paper reports an efficient and facile synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile derivatives, which are sulfur-containing compounds . These syntheses involve multi-step reactions and the use of various reagents and catalysts to achieve the desired products with high yields and in short reaction times.

Molecular Structure Analysis

The molecular structure of compounds is crucial for their biological activity. The crystal structure of 2,6-di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole was determined using single-crystal X-ray diffraction, which revealed a supramolecular 3D structure formed through intermolecular weak C-H···O hydrogen bonding and π-π stacking interactions . Such detailed structural analysis is essential for understanding how these compounds interact with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are often complex and require careful optimization. For example, the synthesis of novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives involves a multi-step reaction starting from a key intermediate, followed by condensation with various suitable aldehydes in the presence of H2SO4 . These reactions are tailored to introduce specific functional groups that confer the desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various analytical techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and high-resolution mass spectrometry (HRMS) are commonly used to confirm the structures of the synthesized compounds . These properties are important for predicting the behavior of the compounds in biological systems and for their formulation into drug products.

Case Studies

The papers provided include case studies where the synthesized compounds were evaluated for their biological activities. For instance, certain 3-pyridylmethyl-substituted 2-amino-6-hydroxybenzothiazoles demonstrated dual inhibitory activity against leukotriene B4 and thromboxane A2 synthetase, which are important in the inflammatory response . Additionally, some of the synthesized compounds showed potent antioxidant activity, which is a valuable property for compounds that may be used to treat oxidative stress-related diseases .

Wissenschaftliche Forschungsanwendungen

Enzyme Assays and Drug Screening

6-Aminobenzo[d][1,3]dioxole-5-thiol finds application in enzyme assays, especially in the context of screening for enzyme inhibitors. It has been used in the development of fluorescent alternatives to Ellman's reagent for thiol quantification in enzyme assays. This is particularly relevant in high-throughput screening programs for new drugs, offering practical advantages over chromogenic probes (Maeda et al., 2005).

Biological Evaluation and Reactive Properties

The compound is involved in the synthesis and biological evaluation of various Schiff bases. It has shown significant antioxidant and α-glucosidase inhibitory activities. Reactive properties of these compounds have been investigated, providing insights into their potential medicinal applications (Pillai et al., 2019).

Antimicrobial Activity

This compound derivatives have been synthesized and screened for antimicrobial activity. These derivatives have shown effectiveness against various bacteria, indicating their potential in developing new antibacterial agents (Bayrak et al., 2009).

Radical Scavenging and Antioxidant Properties

The compound has been utilized in the synthesis of thiazolidinones and thiazinanones, which demonstrated significant antioxidant activities. These compounds have shown potential in reducing lipid peroxidation and increasing total thiol group in biological systems, suggesting their utility as radical scavengers (Bosenbecker et al., 2014).

Synthesis and Characterization

This compound plays a crucial role in the synthesis and characterization of various S-substituted derivatives, which have been explored for their biological activities. These activities include antibacterial potential, highlighting the versatility of this compound in synthetic organic chemistry (Aziz‐ur‐Rehman et al., 2013).

Quantum Chemical Study

The compound has been part of quantum chemical studies to evaluate corrosion inhibitors, providing insights into the molecular properties that influence their effectiveness. Such studies are essential in understanding the fundamental aspects of corrosion science and developing new inhibitors (Gece & Bilgiç, 2009).

Eigenschaften

IUPAC Name |

6-amino-1,3-benzodioxole-5-thiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c8-4-1-5-6(2-7(4)11)10-3-9-5/h1-2,11H,3,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKRECJRSSWYCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139331-79-6 |

Source

|

| Record name | 6-amino-2H-1,3-benzodioxole-5-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

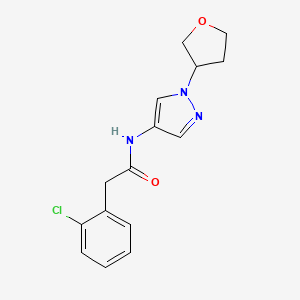

![3-butyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016784.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016786.png)

![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)

![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide](/img/structure/B3016790.png)

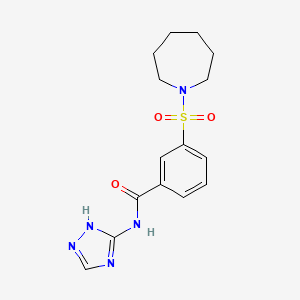

![4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016791.png)

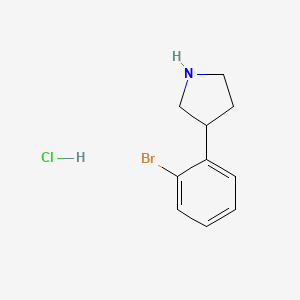

![[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3016794.png)

![(E)-N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B3016795.png)

![Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B3016801.png)

![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B3016805.png)

![2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B3016807.png)